

Application of ZN148 in Multi-Drug Resistant Bacteria Research

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Compound of Interest

Compound Name: ZN148

Cat. No.: B15605679

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Application Note & Protocol

Introduction

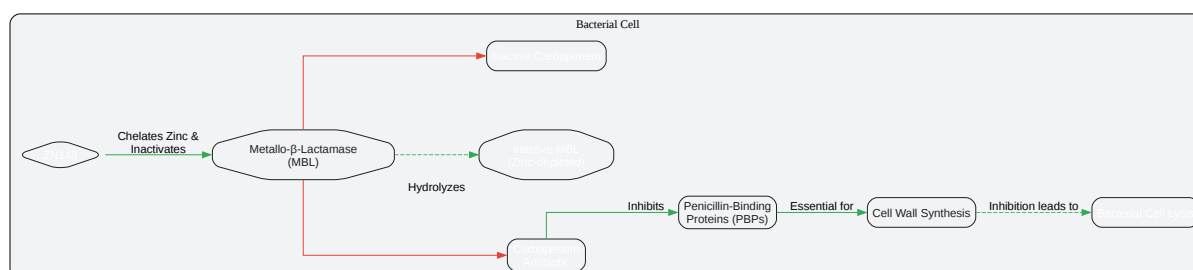
The rise of multi-drug resistant (MDR) bacteria, particularly Gram-negative pathogens, poses a significant threat to global health. A primary mechanism of resistance against β -lactam antibiotics, including carbapenems, is the production of β -lactamase enzymes. Metallo- β -lactamases (MBLs) are a class of these enzymes that utilize zinc ions for their catalytic activity and can hydrolyze a broad spectrum of β -lactam antibiotics.^{[1][2]} Currently, there are no clinically approved inhibitors of MBLs, limiting treatment options for infections caused by MBL-producing bacteria.^{[3][4]}

ZN148 is a synthetic, zinc-chelating MBL inhibitor designed to address this therapeutic gap.^[4] It functions by inactivating MBL enzymes through the removal of zinc ions from their active site, thereby restoring the antibacterial efficacy of carbapenems.^{[4][5]} **ZN148** itself does not possess intrinsic antibacterial activity.^[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **ZN148** in the study of MDR bacteria.

Mechanism of Action

ZN148 acts as an inhibitor of metallo- β -lactamases (MBLs). The proposed mechanism involves the chelation and removal of zinc ions that are essential for the catalytic activity of these enzymes.^{[4][5]} Biochemical analyses have shown a time-dependent inhibition of MBLs by

ZN148.^[4] Interestingly, the addition of exogenous zinc after **ZN148** exposure only partially restores MBL activity, suggesting a potentially irreversible mechanism of inhibition, which may involve the oxidation of the active site cysteine residue (Cys221).^[4]^[5]



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Figure 1: Mechanism of action of **ZN148** in overcoming MBL-mediated carbapenem resistance.

Data Presentation

In Vitro Efficacy of **ZN148** in Combination with Meropenem

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of meropenem with and without **ZN148** against various MBL-producing Gram-negative bacteria.

Bacterial Species	MBL Type	Meropenem MIC (mg/L)	Meropenem + ZN148 (50 µM) MIC (mg/L)	Reference
K. pneumoniae	NDM-1	32 - 64	0.125	[3]
P. aeruginosa	VIM-2	32 - 64	1	[3]
MBL-producing Enterobacterales (n=234)	NDM, VIM, IMP variants	MIC ₉₀ ≥64	MIC ₉₀ 0.5	[3]
MBL-producing E. coli and K. pneumoniae (n=173) with doripenem	NDM, VIM, IMP variants	-	>99% restored to susceptible levels	[3]
MBL-producing E. coli and K. pneumoniae (n=173) with imipenem	NDM, VIM, IMP variants	-	>99% restored to susceptible levels	[3]

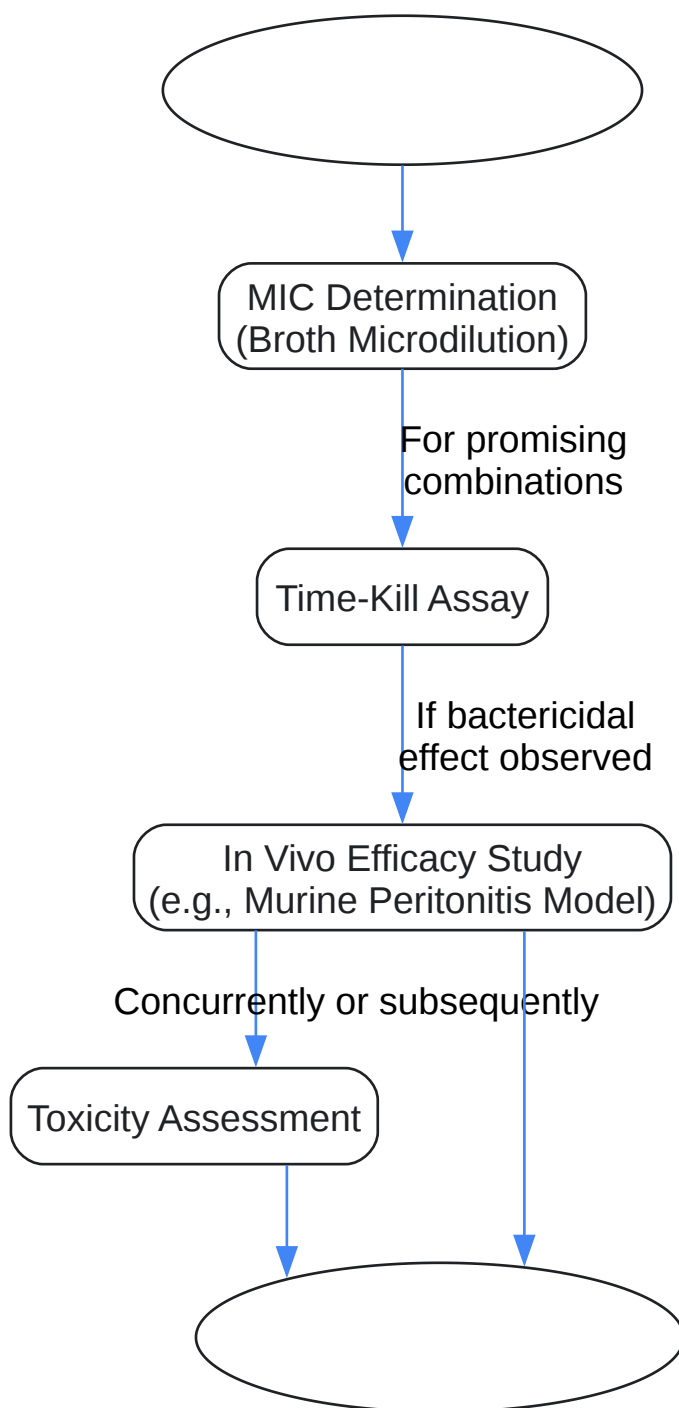
In Vivo Efficacy of ZN148 in a Murine Peritonitis Model

The combination of **ZN148** and meropenem has demonstrated significant efficacy in a murine neutropenic peritonitis model against an NDM-1-producing K. pneumoniae strain.

Treatment Group	Bacterial Load (CFU/mL) in Peritoneal Fluid	Bacterial Load (CFU/mL) in Blood	Statistical Significance (vs. Meropenem alone)	Reference
Meropenem (33 mg/kg) + ZN148 (10 mg/kg)	Significantly Lower	Significantly Lower	P < 0.0001 (Peritoneal Fluid), P < 0.01 (Blood)	[3]
ZN148 alone	No reduction compared to vehicle	No reduction compared to vehicle	-	[3]

Experimental Protocols

A generalized workflow for evaluating the efficacy of **ZN148** is presented below.



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Figure 2: General experimental workflow for the evaluation of **ZN148**.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is to determine the MIC of a carbapenem antibiotic in combination with **ZN148** against a bacterial isolate.

Materials:

- Bacterial isolate
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Carbapenem antibiotic stock solution (e.g., meropenem)
- **ZN148** stock solution
- 96-well microtiter plates
- Spectrophotometer or McFarland standards
- Incubator (35°C)

Procedure:

- Bacterial Inoculum Preparation:
 - From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Drug Dilution:
 - Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB in the microtiter plate.
 - To each well containing the carbapenem dilution, add a fixed concentration of **ZN148** (e.g., 50 μ M).

- Include control wells: bacteria only (growth control), broth only (sterility control), and bacteria with **ZN148** only.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well.
 - Incubate the plates at 35°C for 18-20 hours.
- Result Interpretation:
 - The MIC is the lowest concentration of the carbapenem that completely inhibits visible growth of the bacteria.

Protocol 2: Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of **ZN148** in combination with a carbapenem over time.

Materials:

- Bacterial isolate
- CAMHB
- Carbapenem antibiotic
- **ZN148**
- Shaking incubator (35°C)
- Agar plates for colony counting
- Sterile saline for dilutions

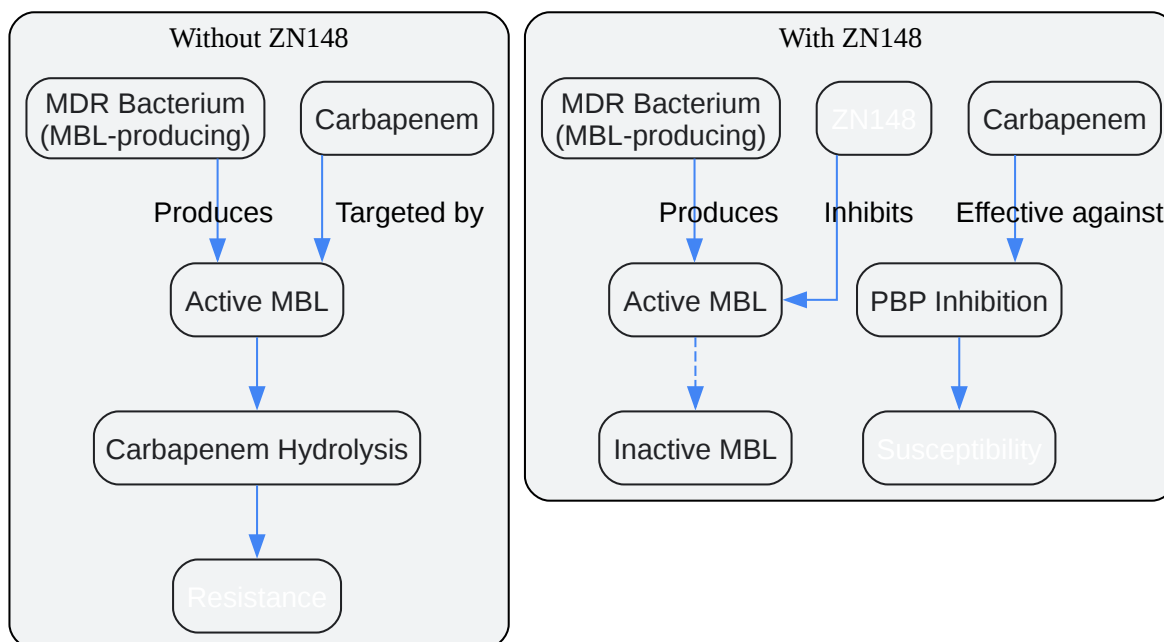
Procedure:

- Inoculum Preparation:

- Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 10^6 CFU/mL.
- Assay Setup:
 - Prepare flasks with CAMHB containing:
 - No drug (growth control)
 - Carbapenem at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)
 - **ZN148** at a fixed concentration
 - Carbapenem and **ZN148** in combination
- Incubation and Sampling:
 - Inoculate the flasks with the prepared bacterial suspension.
 - Incubate at 35°C with shaking.
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
- Colony Counting:
 - Perform serial dilutions of the collected aliquots in sterile saline.
 - Plate the dilutions onto agar plates and incubate for 18-24 hours.
 - Count the colonies to determine the CFU/mL at each time point.
- Data Analysis:
 - Plot CFU/mL versus time for each condition. A bactericidal effect is typically defined as a $\geq 3\text{-log}_{10}$ reduction in CFU/mL compared to the initial inoculum.

Logical Relationship

The synergistic relationship between **ZN148** and carbapenems is crucial for its therapeutic potential. **ZN148**'s inhibition of MBLs allows carbapenems to effectively target their site of action, the penicillin-binding proteins (PBPs), leading to bacterial cell death.



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